(R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate hydrochloride is a chiral compound often employed as a building block in peptide synthesis. [] It acts as a protected form of the amino acid pipecolic acid, a proline analog frequently found in natural products and bioactive peptides. [] The compound's use in research focuses on its versatility in constructing complex molecules with potential biological activities.
(R)-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of 344.84 g/mol. It is classified as a piperazine derivative, which are compounds known for their diverse biological activities, including their roles as pharmaceuticals. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of drugs targeting various neurological and psychiatric disorders.
The compound is derived from the piperazine class of compounds, which are characterized by a six-membered ring containing two nitrogen atoms. The specific structure of (R)-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride includes a fluorenyl group, which contributes to its unique properties and biological activities. Its CAS number is 215190-22-0, and it is often used in research settings focused on drug discovery and development.
The synthesis of (R)-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride typically involves several key steps:
Technical details regarding specific reagents and conditions can vary based on the desired yield and purity of the final product.
The molecular structure of (R)-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride features:
Key structural data include:
The compound can participate in several chemical reactions typical for piperazine derivatives:
Technical details on reaction conditions (e.g., solvents, temperatures) are critical for optimizing yields and minimizing by-products.
The mechanism of action for (R)-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride primarily involves interactions with neurotransmitter systems in the brain. It may act as an antagonist or modulator at various receptors, influencing pathways related to mood regulation, anxiety, and cognition. Specific data on receptor affinities and signaling pathways are essential for understanding its pharmacological profile.
Relevant analyses such as high-performance liquid chromatography (HPLC) can be employed to assess purity and stability over time.
The primary applications of (R)-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride include:
The synthesis of enantiomerically pure (R)-2-methylpiperazine intermediates represents a critical step in manufacturing the title compound. Industrial approaches predominantly employ chiral resolution techniques due to the challenging nature of asymmetric ring formation at scale. Diastereomeric salt crystallization using (2R,3R)-(–)-di-O,O'-p-toluoyl-d-tartaric acid (DTTA) is extensively documented, achieving enantiomeric excess (ee) values >98% through selective precipitation of the (R)-isomer from polar aprotic solvents like ethyl acetate or methyl ethyl ketone [5]. Alternative strategies include enzymatic resolution using lipases (e.g., Candida antarctica lipase B) to selectively acylate the (S)-enantiomer, leaving the desired (R)-amine free for subsequent reactions. Transition metal catalysis has also been explored, with copper(II)-bisoxazoline complexes demonstrating moderate stereocontrol (85-90% ee) in piperazine alkylation, though industrial adoption remains limited due to catalyst costs and metal contamination risks [9].
Table 1: Stereoselective Approaches for (R)-2-Methylpiperazine Synthesis
Method | Chiral Agent/Catalyst | Solvent System | ee (%) | Yield (%) |
---|---|---|---|---|
Diastereomeric Salt Cryst. | DTTA | Ethyl Acetate | >98 | 65-70 |
Enzymatic Resolution | Lipase B (CAL-B) | MTBE/PBS Buffer | 95 | 40-45 |
Asymmetric Alkylation | Cu(II)-Bisoxazoline Complex | Dichloromethane | 85-90 | 75 |
The (9H-fluoren-9-yl)methyloxycarbonyl (Fmoc) group serves as a cornerstone in the synthesis of this compound due to its orthogonal protection strategy and exceptional compatibility with solid-phase methodologies. Fmoc installation proceeds via carbamate formation between the piperazine nitrogen and 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions. This reaction is typically conducted in biphasic systems (water:dichloromethane or water:ethyl acetate) with sodium carbonate as a base, achieving yields >90% at ambient temperatures [1] [5]. Critically, the Fmoc group exhibits stability toward nucleophiles and weak acids but undergoes rapid deprotection under mild basic conditions (20-50% piperidine in DMF), generating a dibenzofulvene adduct easily removed by filtration. This controlled deprotection enables sequential reactions essential for constructing complex peptide architectures without racemization. The Fmoc group’s UV activity (λ_max = 301 nm) additionally facilitates real-time reaction monitoring via HPLC, enhancing process control [1] [3].
Table 2: Fmoc Protection/Deprotection Characteristics
Parameter | Protection Stage | Deprotection Stage |
---|---|---|
Reagent | Fmoc-Cl (1.05 eq) | Piperidine (20-50% in DMF) |
Solvent | DCM/H₂O or EtOAc/H₂O | DMF or NMP |
Base | Na₂CO₃ or NaHCO₃ | Not applicable |
Time | 15-30 min | 3-10 min |
Byproducts | CO₂, HCl | Dibenzfulvene-piperidine adduct |
Carbamate bond formation between (R)-2-methylpiperazine and Fmoc-Cl demands precise optimization to minimize di- or tri-substitution and hydrolysis byproducts. Kinetic studies reveal that maintaining a pH of 8-9 is critical: below pH 8, acylation rates decrease dramatically, while above pH 9, Fmoc-Cl hydrolysis dominates (t₁/₂ < 2 min). Biphasic reaction systems (water:organic solvent) with phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance yields to >95% by facilitating interfacial reactions [5]. Catalytic 4-dimethylaminopyridine (DMAP, 0.1 eq) accelerates carbamate formation in anhydrous tetrahydrofuran (THF), though requires strict moisture control. Recent advances employ continuous flow reactors for instantaneous mixing and precise temperature control (0-5°C), suppressing hydrolysis even at elevated concentrations (>2M). Solvent screening identifies dichloromethane (DCM) as optimal for batch systems, while THF is preferred in flow due to lower viscosity and improved mass transfer [2] [10].
Continuous flow technology revolutionizes the industrial synthesis of this compound by mitigating hazards associated with exothermic carbamate formation and enhancing reproducibility. Corning Advanced-Flow™ reactors (AFR) with corrosion-resistant silicon carbide fluidic modules enable seamless scale-up from laboratory (mg/h) to production scales (kg/h). The system's patented heart-shaped mixing structures ensure millisecond reagent homogenization, critical for rapid Fmoc-Cl reactions. Temperature control within ±1°C suppresses thermal degradation, while residence times of 30-120 seconds optimize conversion [2] [10]. A notable application involves telescoping three steps: (1) continuous Fmoc protection, (2) inline HCl salt formation via gaseous HCl saturation in 2-MeTHF, and (3) anti-solvent crystallization. This integrated approach reduces processing time by 50% compared to batch methods and enhances overall yield by 12-15% through minimized intermediate isolation losses [4]. Automation via syringe pumps and PID-controlled reactors ensures stoichiometric precision (±2%), crucial for maintaining chiral integrity during Fmoc derivatization. Implementation of PAT tools like inline FTIR or Raman spectroscopy provides real-time feedback on reaction completion and impurity profiles, enabling automated quenching or rework protocols [2] [7] [10].
Table 3: Batch vs. Continuous Flow Production Parameters
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Reaction Volume | 50-1000 L | <100 mL (per module) |
Mixing Efficiency | Minutes (mechanical stirring) | Milliseconds (diffusion-based) |
Temperature Control | ±5°C | ±1°C |
Scale-up Factor | 10-100x (re-optimization needed) | >1000x (linear scaling) |
Production Rate | 5-10 kg/day | 50-100 kg/day (G4 reactor) |
Residence Time | Hours | 30-120 seconds |
The hydrochloride salt formation serves dual purposes: purification through selective crystallization and enhanced stability for storage. Crude (R)-(9H-fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate is dissolved in oxygenated solvents (e.g., ethanol, isopropanol, or THF) at 40-50°C, followed by saturation with gaseous HCl at 0-5°C until pH < 2. This induces crystallization of the hydrochloride salt with high diastereomeric purity (>99.5%) due to differential solubility of enantiomeric impurities [5] [8]. Recrystallization from ethanol:methyl tert-butyl ether (MTBE) mixtures (1:3 v/v) further reduces residual solvents and Fmoc-dimer contaminants to <0.05%. For challenging purifications involving colored impurities, activated carbon treatment (Norit® SX2) in ethanol prior to acidification effectively decolorizes solutions. Continuous anti-solvent crystallization in oscillating baffled reactors (OBRs) enhances crystal homogeneity (D₉₀ < 50 µm) versus batch crystallizers, improving filtration rates by 30% and reducing solvent usage. Final isolation employs pressure-nutschen filters with ethanol/MTBE washes to remove occluded mother liquor, yielding pharmaceutical-grade material with consistent polymorphic Form I [5] [8].
Table 4: Recrystallization Conditions for Hydrochloride Salt
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7